molecular formula C12H13N3O6S B13166777 3-[[(2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]amino]propanoic acid

3-[[(2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-7-yl)sulfonyl]amino]propanoic acid

Cat. No.: B13166777
M. Wt: 327.32 g/mol
InChI Key: SEYPMNHGRGSHCA-UHFFFAOYSA-N
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Description

3-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid is a complex organic compound that belongs to the benzodiazepine family. This compound is characterized by its unique structure, which includes a benzodiazepine core with sulfonamide and propanoic acid functional groups. Benzodiazepines are well-known for their wide range of biological activities, including sedative, anxiolytic, and anticonvulsant properties. the specific properties and applications of 3-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid are distinct and have been the subject of various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of an appropriate benzodiazepine derivative with a sulfonamide precursor, followed by the introduction of the propanoic acid moiety. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The benzodiazepine core can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the benzodiazepine core, leading to a wide range of derivatives.

Scientific Research Applications

    Chemistry: As a versatile intermediate in organic synthesis, it can be used to create a variety of benzodiazepine derivatives with different functional groups.

    Biology: The compound’s unique structure allows it to interact with biological targets, making it a candidate for studying enzyme inhibition and receptor binding.

    Medicine: Research has explored its potential as a therapeutic agent for conditions such as anxiety, epilepsy, and inflammation.

    Industry: Its chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can form hydrogen bonds with active sites, while the benzodiazepine core can interact with hydrophobic pockets. These interactions can modulate the activity of the target proteins, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-7-sulfonamido)propanoic acid
  • 3-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)butanoic acid

Uniqueness

Compared to similar compounds, 3-(2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonamido)propanoic acid stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its sulfonamide and propanoic acid groups provide distinct reactivity and binding characteristics, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C12H13N3O6S

Molecular Weight

327.32 g/mol

IUPAC Name

3-[(2,4-dioxo-1,5-dihydro-1,5-benzodiazepin-7-yl)sulfonylamino]propanoic acid

InChI

InChI=1S/C12H13N3O6S/c16-10-6-11(17)15-9-5-7(1-2-8(9)14-10)22(20,21)13-4-3-12(18)19/h1-2,5,13H,3-4,6H2,(H,14,16)(H,15,17)(H,18,19)

InChI Key

SEYPMNHGRGSHCA-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)S(=O)(=O)NCCC(=O)O)NC1=O

Origin of Product

United States

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